6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine
Description
The compound 6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine features a pyrimidine core substituted with:
- A methyl group at position 6,
- A phenylamino group at position 4,
- A propargyloxy (prop-2-yn-1-yl)oxy moiety at position 2.
Pyrimidine derivatives are pharmacologically significant due to their structural resemblance to nucleic acid bases.
Properties
CAS No. |
141598-06-3 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
6-methyl-N-phenyl-2-prop-2-ynoxypyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3O/c1-3-9-18-14-15-11(2)10-13(17-14)16-12-7-5-4-6-8-12/h1,4-8,10H,9H2,2H3,(H,15,16,17) |
InChI Key |
WMIIOJFMYOQYHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC#C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Alkylation: The prop-2-yn-1-yloxy group can be introduced through an alkylation reaction using propargyl alcohol and appropriate catalysts.
Industrial Production Methods
In an industrial setting, the production of 6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below compares 6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine with key analogues:
Key Structural and Functional Differences
Position 2 Substituents: The propargyloxy group in the target compound enables covalent interactions (e.g., with cysteine residues in enzymes) , whereas phenyl (in ) or aryl groups (in ) prioritize steric and electronic effects. Ethynylthieno derivatives (e.g., ) replace the pyrimidine oxygen with a sulfur atom, altering electronic properties and binding affinity.
Position 4 Modifications: N-Phenyl vs. Morpholinophenyl () improves water solubility compared to simple phenyl groups.
Crystallographic and Conformational Insights :
- Intramolecular hydrogen bonding in stabilizes the molecule, reducing conformational flexibility. Dihedral angles between pyrimidine and substituent planes (<13°) suggest near-planar arrangements, critical for target binding .
- In contrast, the target compound’s propargyloxy group may introduce torsional strain, affecting packing in solid states.
Biological Activity
6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound exhibits properties that may be beneficial in treating various diseases, including autoimmune disorders and cancers. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
The molecular formula of 6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine is , with a molecular weight of approximately 218.26 g/mol. The compound features a pyrimidine core substituted with a methyl group and a phenyl moiety, which are critical for its biological activity.
Research indicates that 6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine may exert its effects through several mechanisms:
- Tyrosinase Inhibition : The compound has demonstrated significant inhibitory activity against tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders and certain types of skin cancer .
- Anti-inflammatory Effects : Studies suggest that derivatives of this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in autoimmune diseases .
- Anticancer Activity : Preliminary studies have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of 6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine can be influenced by various structural modifications. Key findings from SAR studies include:
| Substituent | Effect on Activity |
|---|---|
| Methyl Group at 6-position | Enhances lipophilicity and enzyme interaction |
| Phenyl Moiety | Critical for binding affinity to target enzymes |
| Propynyl Ether | Increases stability and solubility |
These modifications have been shown to improve the compound's potency and selectivity towards specific biological targets.
Case Study 1: Tyrosinase Inhibition
A study evaluated the tyrosinase inhibitory activity of 6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine alongside other derivatives. The results indicated an IC50 value significantly lower than that of kojic acid, a standard reference compound, suggesting superior efficacy in inhibiting tyrosinase activity .
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. The presence of the phenyl group was found to enhance the interaction with cellular targets involved in apoptosis regulation, leading to increased cell death in cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
